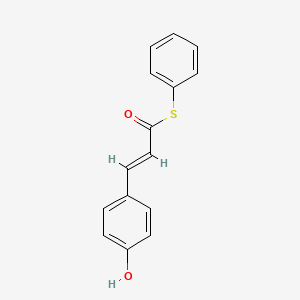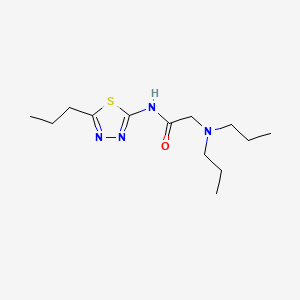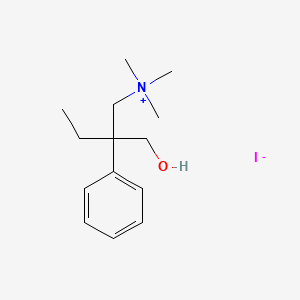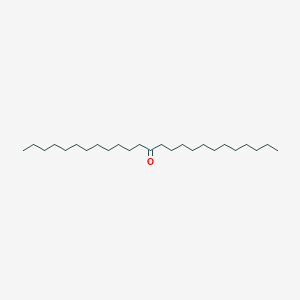
Pentacosan-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosan-13-one: is a long-chain ketone with the molecular formula C25H50O . It is also known by its systematic name 13-Pentacosanone . This compound is characterized by a 25-carbon chain with a ketone functional group at the 13th carbon position. It is a relatively large molecule with a molecular weight of 366.6639 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentacosan-13-one typically involves the oxidation of the corresponding alcohol, Pentacosan-13-ol . This can be achieved using various oxidizing agents such as chromium trioxide (CrO3) in the presence of pyridine or potassium permanganate (KMnO4) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium on a carbon support. The reaction conditions must be carefully controlled to prevent over-oxidation and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosan-13-one can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, Pentacosan-13-ol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Pentacosanoic acid.
Reduction: Pentacosan-13-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
Pentacosan-13-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism.
Mécanisme D'action
The mechanism of action of Pentacosan-13-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacosan-13-ol: The corresponding alcohol with similar chain length but different functional group.
Pentacosane: The fully saturated hydrocarbon with no functional groups.
Heptacosan-13-one: A similar ketone with a longer carbon chain.
Uniqueness
Pentacosan-13-one is unique due to its specific chain length and the position of the ketone group. This combination of features gives it distinct physical and chemical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
2123-19-5 |
|---|---|
Formule moléculaire |
C25H50O |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
pentacosan-13-one |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
VTPOKROHHTWTML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


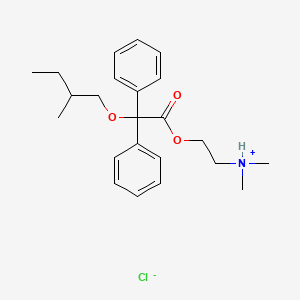
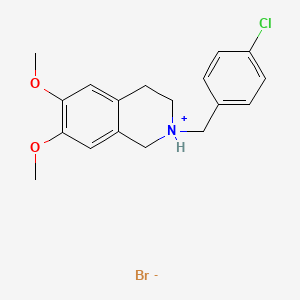
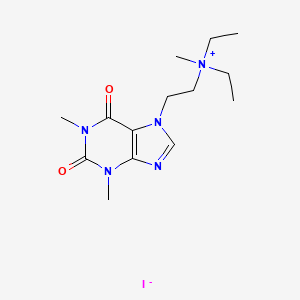
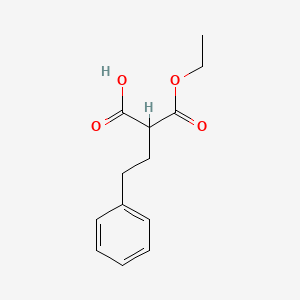


![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
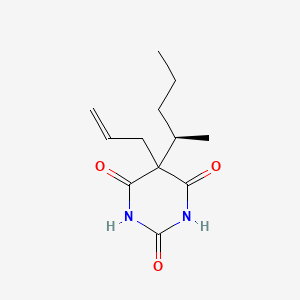
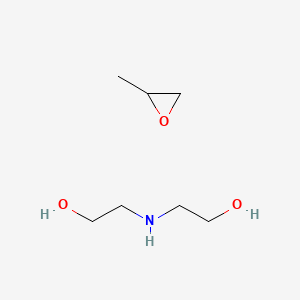
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
